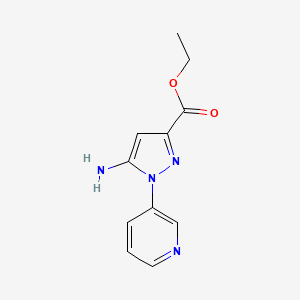
Ethyl 5-amino-1-(3-pyridyl)pyrazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-amino-1-(3-pyridyl)pyrazole-3-carboxylate is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-amino-1-(3-pyridyl)pyrazole-3-carboxylate typically involves the cyclocondensation of appropriate precursors. The reaction conditions often involve the use of solvents like ethanol or tetrahydrofuran (THF) and catalysts such as FeCl3 or polyvinyl pyrrolidine (PVP) to enhance the reaction rate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can improve yield and efficiency. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-amino-1-(3-pyridyl)pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The pyridyl group can be reduced to form piperidine derivatives.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of inert atmospheres .
Major Products
Major products formed from these reactions include nitro derivatives, piperidine derivatives, and various substituted pyrazoles.
Aplicaciones Científicas De Investigación
Ethyl 5-amino-1-(3-pyridyl)pyrazole-3-carboxylate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Ethyl 5-amino-1-(3-pyridyl)pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. The pyrazole ring and the pyridyl group play crucial roles in its binding affinity and specificity . Pathways involved in its mechanism of action include enzyme inhibition and receptor modulation .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 5-amino-1H-pyrazole-3-carboxylate: Lacks the pyridyl group, which may affect its biological activity.
3-Amino-1-methyl-1H-pyrazole: Contains a methyl group instead of an ethyl ester, leading to different chemical properties.
5-Amino-1-(2-pyridyl)pyrazole: Similar structure but with a different position of the pyridyl group, affecting its reactivity.
Uniqueness
Ethyl 5-amino-1-(3-pyridyl)pyrazole-3-carboxylate is unique due to the presence of both the pyrazole ring and the pyridyl group, which confer specific chemical and biological properties.
Propiedades
Fórmula molecular |
C11H12N4O2 |
|---|---|
Peso molecular |
232.24 g/mol |
Nombre IUPAC |
ethyl 5-amino-1-pyridin-3-ylpyrazole-3-carboxylate |
InChI |
InChI=1S/C11H12N4O2/c1-2-17-11(16)9-6-10(12)15(14-9)8-4-3-5-13-7-8/h3-7H,2,12H2,1H3 |
Clave InChI |
ZFKXCYCZNODOLH-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=NN(C(=C1)N)C2=CN=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


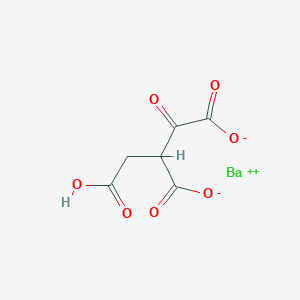
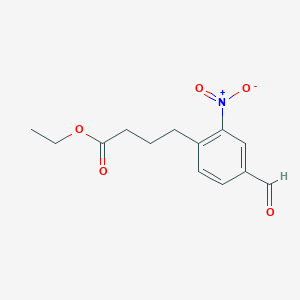
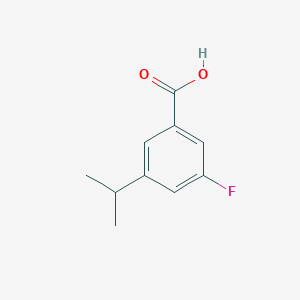
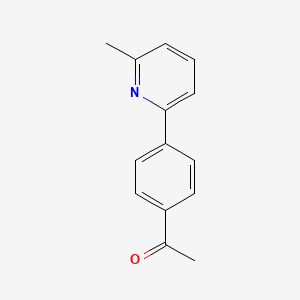
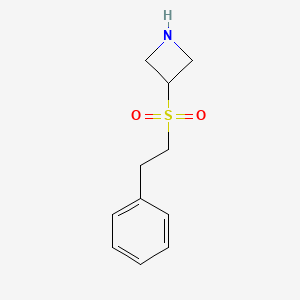
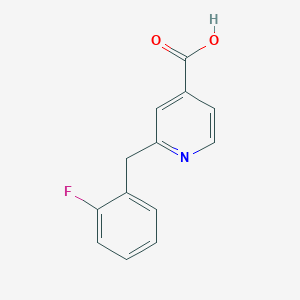

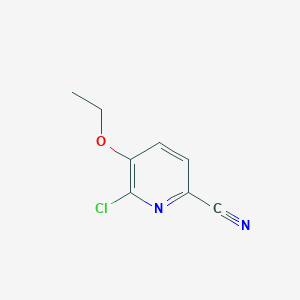

![2-Methyl-4-[(oxan-4-yl)methoxy]aniline](/img/structure/B12076502.png)
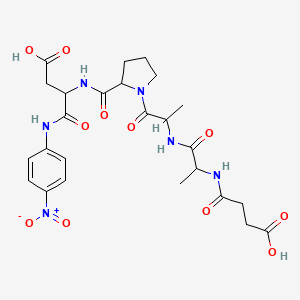
![4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde;hydrochloride](/img/structure/B12076509.png)

![1-(Cyclopropylmethyl)-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12076520.png)
